

An In-depth Technical Guide to 2-Chloro-N-(4-methylphenyl)benzamide

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Compound of Interest

Compound Name:	2-Chloro- <i>n</i> -(4-methylphenyl)benzamide
CAS No.:	2447-93-0
Cat. No.:	B1606560

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A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical and physical properties, synthesis, and potential biological applications of **2-Chloro-N-(4-methylphenyl)benzamide**. The information herein is intended to serve as a foundational resource for professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Chemical Identity and Core Data

2-Chloro-N-(4-methylphenyl)benzamide is an aromatic amide with the International Union of Pure and Applied Chemistry (IUPAC) name 2-Chloro-N-(*p*-tolyl)benzamide. It is characterized by a 2-chlorobenzoyl group attached to a 4-methylaniline moiety through an amide linkage.

Property	Value
IUPAC Name	2-Chloro-N-(4-methylphenyl)benzamide
Synonyms	2-Chloro-N-(p-tolyl)benzamide
Molecular Formula	C ₁₄ H ₁₂ ClNO
Molecular Weight	245.70 g/mol
Canonical SMILES	<chem>CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl</chem>
InChI	InChI=1S/C14H12ClNO/c1-10-7-9-13(16-14(17)12-6-4-3-5-11(12)15)8-2-10/h2-9H,1H3,(H,16,17)
CAS Number	13544-53-3

Synthesis and Experimental Protocols

The synthesis of **2-Chloro-N-(4-methylphenyl)benzamide** is typically achieved through the acylation of 4-methylaniline (p-toluidine) with 2-chlorobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is a robust and high-yielding method for forming the amide bond.

Causality Behind Experimental Choices:

The choice of an acid chloride, such as 2-chlorobenzoyl chloride, as the acylating agent is driven by its high reactivity, which facilitates the reaction with the weakly nucleophilic amine. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the equilibrium towards product formation and preventing the protonation of the starting amine. The selection of an appropriate solvent is crucial to ensure the solubility of the reactants and to manage the reaction temperature.

Experimental Protocol: Synthesis of 2-Chloro-N-(4-methylphenyl)benzamide

This protocol is a self-validating system, where the purity and identity of the product can be confirmed through standard analytical techniques such as thin-layer chromatography (TLC),

melting point determination, and spectroscopic analysis.

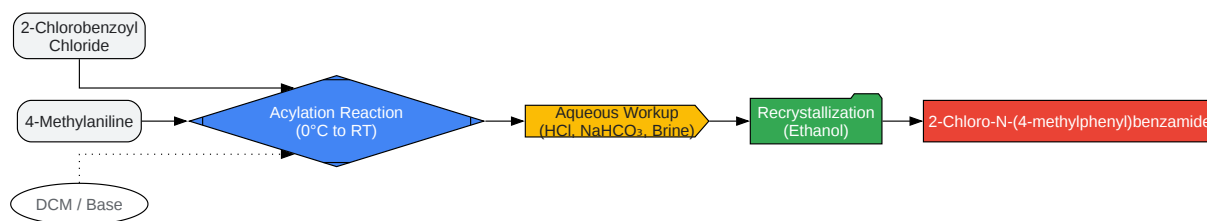
Materials:

- 2-Chlorobenzoyl chloride
- 4-Methylaniline (p-toluidine)
- Anhydrous dichloromethane (DCM) or a similar aprotic solvent
- Triethylamine or pyridine (as a base)
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethanol or other suitable solvent for recrystallization

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-methylaniline (1.0 equivalent) in anhydrous dichloromethane.
- Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of 2-chlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred mixture.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by TLC.
- Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield **2-Chloro-N-(4-methylphenyl)benzamide** as a solid.



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Figure 1: Synthetic workflow for **2-Chloro-N-(4-methylphenyl)benzamide**.

Physicochemical and Spectroscopic Characterization

The structural elucidation and purity assessment of **2-Chloro-N-(4-methylphenyl)benzamide** are confirmed by a combination of physical and spectroscopic methods.

Physical Properties:

Property	Value
Appearance	Colorless or white solid
Melting Point	Reported values vary, typically in the range of 125-129 °C
Solubility	Generally soluble in polar organic solvents like ethanol and acetone; sparingly soluble in water.

Spectroscopic Data:

The following data provides the basis for the structural confirmation of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

- Aromatic Protons (8H): A complex multiplet pattern is expected in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the eight protons on the two benzene rings. The specific shifts and coupling constants will depend on the substitution pattern.
- Amide Proton (1H): A broad singlet is typically observed for the N-H proton, with its chemical shift being solvent and concentration-dependent (often δ 8.0-10.0 ppm).
- Methyl Protons (3H): A singlet corresponding to the methyl group protons is expected in the upfield region (typically δ 2.2-2.4 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments.

- Carbonyl Carbon: The amide carbonyl carbon will appear as a singlet in the downfield region, typically around δ 165-170 ppm.
- Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 120-140 ppm). The carbon attached to the chlorine atom will be influenced by its electronegativity.
- Methyl Carbon: The methyl carbon will give a signal in the upfield region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
~3300	N-H stretching vibration of the amide
~3100-3000	C-H stretching of the aromatic rings
~1650	C=O stretching (Amide I band)
~1540	N-H bending and C-N stretching (Amide II band)
~1600, ~1500	C=C stretching vibrations of the aromatic rings
~750	C-Cl stretching vibration

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 245, corresponding to the molecular weight of the compound. An [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak is also expected due to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways for benzamides include cleavage of the amide bond, leading to the formation of benzoyl and anilinyll fragments.

Applications in Medicinal Chemistry and Drug Development

Benzamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1] While specific studies on **2-Chloro-N-(4-methylphenyl)benzamide** are limited, the broader class of N-aryl benzamides has been investigated for various therapeutic applications.

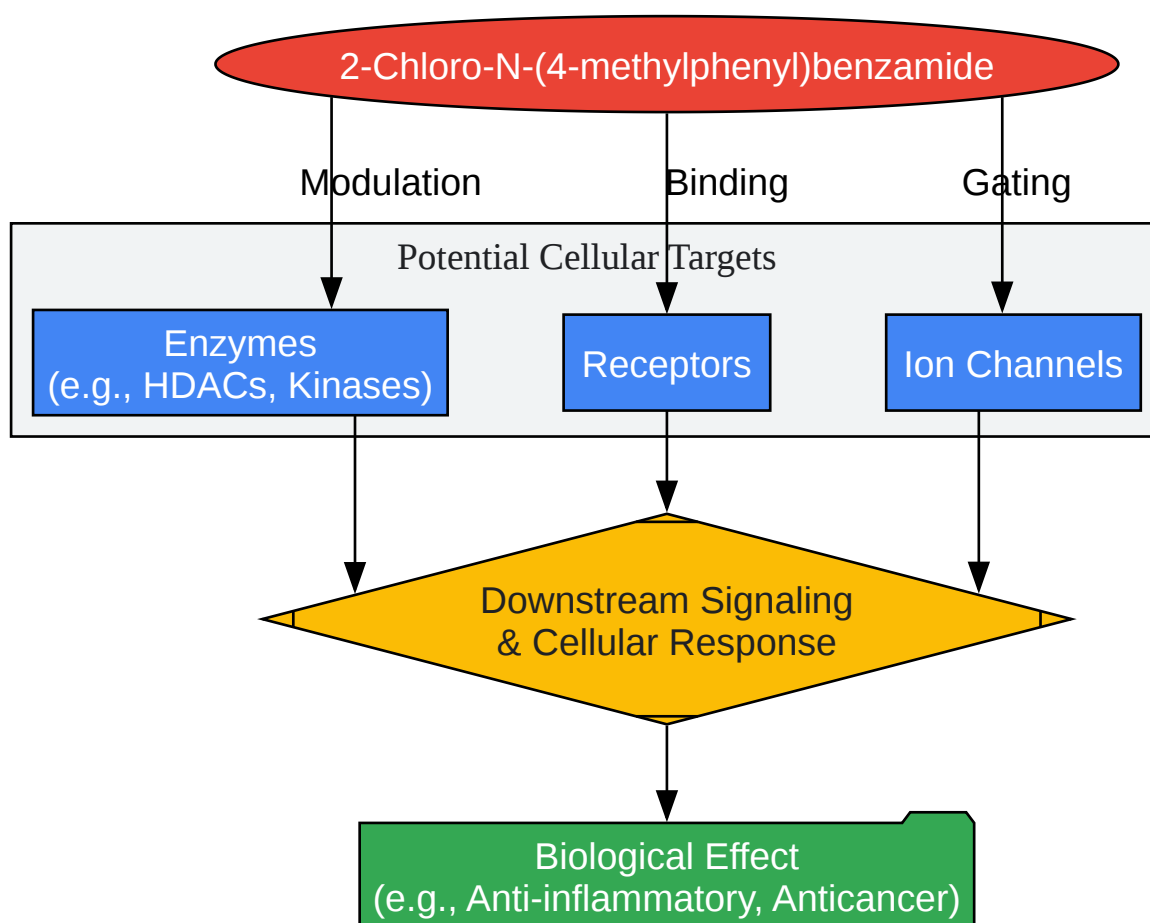
Potential Biological Activities:

- **Antimicrobial and Antifungal Activity:** Many benzamide derivatives have demonstrated potent activity against various bacterial and fungal strains.[2] The mechanism of action is often attributed to the disruption of cellular processes essential for microbial growth.
- **Anti-inflammatory Activity:** Some benzamides have shown anti-inflammatory properties, potentially through the inhibition of inflammatory mediators or enzymes.[3]

- Anticancer Activity: The benzamide scaffold is present in several approved anticancer drugs and numerous investigational agents.[4] Their mechanisms can vary, including the inhibition of enzymes like histone deacetylases (HDACs).

Structure-Activity Relationship (SAR) Insights:

The biological activity of N-aryl benzamides is often influenced by the nature and position of substituents on both the benzoyl and aniline rings. The presence of a halogen, such as chlorine, can modulate the lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with biological targets. The methyl group on the aniline ring can also influence activity and metabolic stability.



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Figure 2: Potential signaling pathways modulated by benzamide derivatives.

Conclusion

2-Chloro-N-(4-methylphenyl)benzamide is a well-defined chemical entity with established synthetic routes and clear spectroscopic signatures. While its specific biological profile is not extensively documented in publicly available literature, its structural features place it within the versatile class of N-aryl benzamides, which are known to possess a wide array of pharmacological activities. This technical guide serves as a comprehensive starting point for researchers interested in exploring the potential of this compound and its analogues in drug discovery and development. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

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